molecular formula C28H26O9 B12073515 Methyl 2,3,6-tri-o-benzoylhexopyranoside CAS No. 6344-46-3

Methyl 2,3,6-tri-o-benzoylhexopyranoside

Cat. No.: B12073515
CAS No.: 6344-46-3
M. Wt: 506.5 g/mol
InChI Key: WXFFEILSURAFKL-UHFFFAOYSA-N
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Description

Methyl 2,3,6-tri-o-benzoylhexopyranoside: is a derivative of hexopyranoside, a type of sugar molecule. This compound is characterized by the presence of three benzoyl groups attached to the 2nd, 3rd, and 6th positions of the hexopyranoside ring. The benzoyl groups are introduced to protect the hydroxyl groups during chemical reactions, making this compound a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,6-tri-o-benzoylhexopyranoside typically involves the benzoylation of a hexopyranoside derivative. One common method starts with methyl β-d-galactopyranoside, which is first protected at the 4th and 6th positions using benzaldehyde dimethyl acetal to form methyl 4,6-o-benzylidene-β-d-galactopyranoside. This intermediate is then benzoylated at the 2nd and 3rd positions using benzoyl chloride in the presence of pyridine to yield methyl 4,6-o-benzylidene-2,3-di-o-benzoyl-β-d-galactopyranoside .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,6-tri-o-benzoylhexopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the benzoyl protecting groups.

    Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically restores the original hydroxyl groups.

Scientific Research Applications

Methyl 2,3,6-tri-o-benzoylhexopyranoside has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in carbohydrate chemistry.

    Biology: The compound is employed in the study of glycosylation processes and the development of glycosylated drugs.

    Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,3,6-tri-o-benzoylhexopyranoside involves its role as a protecting group in organic synthesis. The benzoyl groups protect the hydroxyl groups of the hexopyranoside ring, preventing unwanted side reactions. This allows for selective reactions at other positions on the molecule. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry rather than biological activity.

Comparison with Similar Compounds

    Methyl 2,3,6-tri-o-benzyl-α-d-galactopyranoside: Similar in structure but with benzyl groups instead of benzoyl groups.

    Methyl 2,3,6-tri-o-benzyl-β-d-threo-hexopyranoside: Another benzylated derivative with a different stereochemistry.

Uniqueness: Methyl 2,3,6-tri-o-benzoylhexopyranoside is unique due to the presence of benzoyl groups, which provide different reactivity and protection compared to benzyl groups. This makes it particularly useful in specific synthetic applications where benzoyl protection is preferred.

Properties

IUPAC Name

(4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFFEILSURAFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979632
Record name Methyl 2,3,6-tri-O-benzoylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6344-46-3
Record name NSC50742
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,6-tri-O-benzoylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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